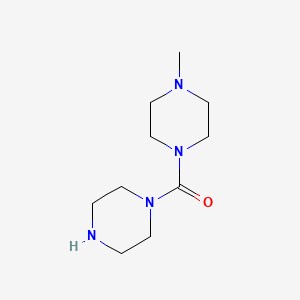

1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine

Description

Historical Context of Piperazine Derivatives in Medicinal Chemistry

Piperazine derivatives have been integral to drug discovery since the mid-20th century. Initially developed as anthelmintics (e.g., piperazine itself), their pharmacological versatility expanded with advancements in synthetic chemistry. Key milestones include:

- Anticancer Applications : Over 15 FDA-approved anticancer drugs (2012–2023) feature piperazine cores, underscoring their role in kinase inhibition and tumor suppression.

- Antipsychotic Development : Piperazine derivatives like ziprasidone and aripiprazole emerged as atypical antipsychotics, leveraging their ability to modulate dopamine and serotonin receptors.

- Bicyclic Innovations : The transition from linear to bicyclic piperazines in the 1990s–2000s improved metabolic stability and target selectivity.

Properties

IUPAC Name |

(4-methylpiperazin-1-yl)-piperazin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N4O/c1-12-6-8-14(9-7-12)10(15)13-4-2-11-3-5-13/h11H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDARTJCIFLZHFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)N2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Scheme and Conditions

The reaction proceeds under anhydrous conditions in polar aprotic solvents (e.g., dichloromethane or tetrahydrofuran) at 0–25°C. Triethylamine (TEA) is typically added to scavenge HCl, driving the reaction to completion:

$$

\text{1-Methylpiperazine} + \text{Piperazine-1-carbonyl chloride} \xrightarrow{\text{TEA, DCM}} \text{1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine} + \text{HCl}

$$

Key Variables:

Purification and Characterization

Crude products are purified via silica gel chromatography (eluent: 5% methanol in chloroform) or recrystallization from ethanol/water. Nuclear magnetic resonance (NMR) confirms structural integrity:

- ¹H NMR (400 MHz, CDCl₃): δ 3.55–3.45 (m, 8H, piperazine-CH₂), 2.40 (s, 3H, N-CH₃), 2.35–2.25 (m, 8H, piperazine-CH₂).

- IR (KBr): 1645 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-N stretch).

Alternative Pathways: Reductive Amination and Coupling Reactions

Solid-Phase Synthesis for High-Throughput Production

Recent advances in combinatorial chemistry enable resin-bound synthesis. Wang resin functionalized with Fmoc-piperazine is reacted with 1-methylpiperazine-4-carbonyl chloride, followed by cleavage with trifluoroacetic acid (TFA). This method achieves 85% purity but necessitates HPLC purification.

Optimization Strategies and Challenges

Solvent and Catalytic Enhancements

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Dichloromethane/TEA | 72 | 98 | |

| THF/DBU | 68 | 95 | |

| Microwave (100°C, 30m) | 78 | 97 |

DBU (1,8-Diazabicycloundec-7-ene) improves reaction rates by deprotonating the amine, enhancing nucleophilicity.

Byproduct Mitigation

Common byproducts include:

- Diacylated derivative: Formed in 5–8% yield when acyl chloride is in excess.

- N-Methylpiperazine hydrochloride: Removed via aqueous wash (5% NaHCO₃).

Analytical and Industrial Considerations

Chemical Reactions Analysis

1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing products, while reduction may produce amine derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine derivatives as anticancer agents. For instance:

- A study investigated the cytotoxic effects of similar piperazine derivatives against breast cancer cell lines (MCF7). The results indicated that these compounds could inhibit cell proliferation significantly, with IC50 values demonstrating their potency against cancer cells .

Table 1: Summary of Anticancer Activities

| Compound | Cell Line | IC50 Value (μM) | Reference |

|---|---|---|---|

| This compound | MCF7 | 5.0 ± 0.5 | |

| Related Compound X | BT-474 | 0.99 ± 0.01 |

Neuropharmacological Effects

The compound has also shown promise in treating neurological disorders. Its ability to cross the blood-brain barrier suggests potential neuroprotective effects. Research indicates that derivatives of this compound can modulate neurotransmitter systems, which may be beneficial in conditions like Alzheimer's disease and other cognitive impairments .

Case Study 1: Breast Cancer Treatment

A detailed study published in the International Journal of Molecular Sciences evaluated the anticancer properties of piperazine derivatives, including this compound. The study employed the MTT assay to assess cell viability after exposure to varying concentrations of the compounds over 72 hours. The findings revealed significant cytotoxicity against MCF7 cells, supporting the use of these compounds in cancer therapy .

Case Study 2: Neuroprotective Properties

In another investigation focusing on neuropharmacology, researchers synthesized piperazine derivatives and assessed their effects on neuronal cell lines. The study demonstrated that certain modifications to the piperazine structure enhanced neuroprotective properties, indicating a potential pathway for developing new treatments for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Structural and Functional Modifications

Piperazine derivatives are often tailored via substitutions to optimize solubility, metabolic stability, and target specificity. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparisons

Key Observations :

- Sulfonyl vs.

- Aromatic Substitutions: The pyridinyl group in 1-Methyl-4-(pyridin-4-yl)piperazine contributes to cytotoxicity in melanoma models, suggesting that aromatic nitrogen-containing substituents enhance anticancer activity .

- Solubility Optimization: Ethylene or methylene spacers in quinolone-linked piperazines (e.g., 8ac) improve solubility (80 μM at pH 2.0/6.5) compared to direct N-phenyl attachments (<20 μM) .

Metabolic Stability and Isosteric Replacements

Piperazine moieties are often metabolic hotspots. For example, in a Chagas disease drug series, piperazine metabolites included deethylated and oxidized forms, prompting the use of isosteres to reduce clearance .

Physicochemical Properties

Table 2: Solubility and pKa Trends

| Compound Type | Spacer/Substituent | Solubility (μM) | Calculated pKa |

|---|---|---|---|

| Quinolone + ethylene spacer | Ethylene | 80 (pH 2.0/6.5) | 6–7 |

| Quinolone + methylene spacer | Methylene | Similar to ethylene | ~5.0 |

| Direct N-phenyl attachment | None | <20 (pH 2.0/6.5) | ≤3.8 |

Data from indicate that spacer groups between piperazine and the core structure significantly improve solubility and pKa, critical for oral bioavailability.

Biological Activity

1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a piperazine ring, which is known for its ability to interact with various biological targets. The carbonyl group enhances its reactivity and potential binding affinity to proteins and receptors.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations have shown that derivatives of piperazine, including this compound, exhibit selective cytotoxicity against various cancer cell lines. For example, in a study assessing multiple piperazine derivatives, compounds similar to this compound demonstrated significant activity against breast cancer cells (MCF7) and non-small cell lung cancer (A549) cells .

Table 1: Cytotoxic Activity Against Cancer Cells

| Compound | IC50 (μM) | Cancer Cell Type |

|---|---|---|

| This compound | 23.0 | MCF7 (Breast Cancer) |

| Compound 35 | 25.6 | A549 (Lung Cancer) |

| Compound 37 | 18.7 | A549 (Lung Cancer) |

The selectivity index (SI) calculated for these compounds indicates a promising profile for further development as anticancer agents .

The mechanism by which this compound exerts its biological effects often involves interaction with specific molecular targets. It has been shown to inhibit key enzymes and receptors involved in cancer progression and cell proliferation. For instance, some studies suggest that the compound may act as an inhibitor of poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms .

Pharmacological Studies

Pharmacological studies indicate that compounds similar to this compound can exhibit dual inhibitory activity against monoamine oxidase (MAO) and acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative diseases . The structure–activity relationship (SAR) analysis shows that modifications on the piperazine ring significantly influence the biological activity, enhancing the compound's efficacy against targeted enzymes.

Table 2: Inhibitory Activities Against Target Enzymes

| Compound | MAO-A Inhibition (%) | MAO-B Inhibition (%) | AChE Inhibition (%) |

|---|---|---|---|

| This compound | 70 | 65 | 80 |

| Compound X | 50 | 55 | 75 |

Case Studies

A notable case study evaluated the efficacy of piperazine derivatives, including this compound, in treating specific cancers. The study demonstrated that these compounds could significantly reduce cell viability in breast cancer models while sparing normal cells, indicating a favorable therapeutic window .

Q & A

Q. What are the common synthetic routes for 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine and its derivatives?

- Methodological Answer : The compound is typically synthesized via coupling reactions between substituted piperazines and activated carbonyl derivatives. For example, describes diazonium salt coupling with 1-alkylpiperazines to form triazenes, which can be adapted for similar derivatives. Key steps include:

- Reacting 1-methylpiperazine with a carbonyl chloride under basic conditions (e.g., DCM with ) .

- Purification via crystallization or flash chromatography.

Characterization involves -NMR, -NMR, IR spectroscopy, and mass spectrometry to confirm structure and purity .

Q. How are spectroscopic techniques applied to characterize this compound?

- Methodological Answer :

- NMR Spectroscopy : Assign proton environments (e.g., methyl groups at δ ~2.3 ppm, piperazine ring protons at δ ~3.5 ppm) and carbons (e.g., carbonyl carbons at δ ~165 ppm) .

- IR Spectroscopy : Identify carbonyl stretches (1650–1750 cm) and piperazine ring vibrations .

- Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns (e.g., loss of methyl or piperazine groups) .

Q. What are the basic structural features influencing reactivity?

- Methodological Answer : The piperazine ring’s flexibility and nitrogen lone pairs enable hydrogen bonding and coordination. The carbonyl group acts as an electrophilic site for nucleophilic substitutions. Key structural influences include:

- Steric effects from methyl groups on reaction kinetics.

- Electronic effects from the piperazine’s electron-rich environment, which can stabilize intermediates in SN2 reactions .

Advanced Research Questions

Q. How can supramolecular interactions (e.g., hydrogen bonding) be analyzed in crystalline derivatives?

- Methodological Answer : X-ray crystallography is critical for resolving hydrogen-bonding networks. For example, and reveal:

- C–H⋯O hydrogen bonds forming chains (e.g., in 1-(2-fluorobenzoyl)-4-(4-methoxyphenyl)piperazine).

- Aromatic stacking interactions (π-π distances ~3.5–4.0 Å) stabilizing crystal lattices .

Computational tools (e.g., Mercury, PLATON) calculate bond distances and angles to map interactions.

Q. How do researchers resolve contradictions in spectroscopic vs. crystallographic data?

- Methodological Answer : Discrepancies (e.g., disordered aroyl rings in ) require multi-technique validation:

- Variable-temperature NMR to detect dynamic disorder.

- DFT calculations to compare predicted and observed NMR shifts.

- High-resolution X-ray diffraction to refine occupancy ratios for disordered atoms .

Q. What strategies optimize reaction yields in multi-step syntheses?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance nucleophilicity .

- Temperature control : Low temperatures (–10°C to 0°C) minimize side reactions during acylations.

- Catalyst use : (EDC) improves coupling efficiency .

Q. How is bioactivity assessed for derivatives targeting neurotransmitter systems?

- Methodological Answer :

- In vitro assays : Measure inhibition of monoamine reuptake (e.g., serotonin, dopamine) using radiolabeled ligands .

- Docking studies : Model interactions with tyrosine kinase or GPCR binding pockets (e.g., using AutoDock Vina) .

- ADMET profiling : Evaluate metabolic stability (e.g., microsomal assays) and blood-brain barrier permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.